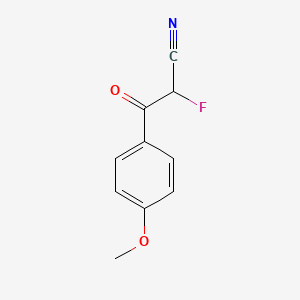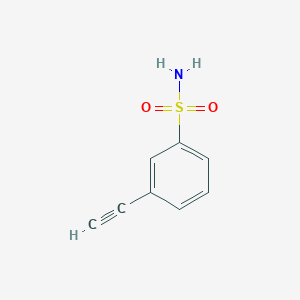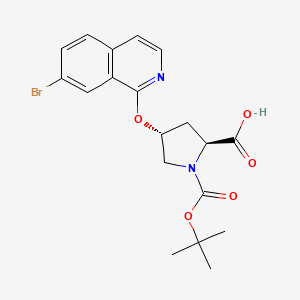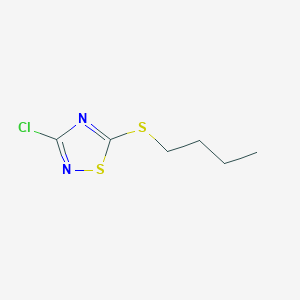
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole
Vue d'ensemble
Description
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical compound with the molecular formula C10H5BrF3NS. It has a molecular weight of 308.12 . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole consists of a thiazole ring attached to a phenyl ring with a trifluoromethyl group at the 3-position and a bromine atom at the 2-position . The InChI code for this compound is 1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H .Physical And Chemical Properties Analysis
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole and its derivatives are pivotal in synthetic chemistry. For instance, a synthesis method using microwave irradiation for producing 2,4,5-trisubstituted thiazole derivatives, including similar compounds, has been developed. This method offers good yields and involves condensation processes with methyl 3-bromo-3-aroyl propionates (Attimarad & Mohan, 2007).
- Another study highlights the use of palladium-catalyzed direct arylation for efficient synthesis of arylated thiazoles with aryl bromides, including 2-bromo-substituted thiazoles (Yokooji et al., 2003).
Biological and Pharmacological Properties
- 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole derivatives have shown potential in fungicidal applications. The presence of a bromine substituent in the thiazole nuclei is believed to enhance fungicidal properties (Mahapatra, 1956).
- In drug discovery, derivatives of this compound, such as 4-bromodifluoromethyl thiazoles, have been synthesized for potential applications. These compounds are candidates for further transformation in radiopharmaceutics (Colella et al., 2018).
- Compounds synthesized from 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole have been evaluated for anti-inflammatory, antibacterial, and antifungal activities, with the introduction of specific groups enhancing these properties (Kulkarni et al., 1981).
Material Science and Other Applications
- Thiazole derivatives, including those synthesized from 2-bromo-4-(3-(trifluoromethyl)phenyl)thiazole, have been applied in the synthesis of azo dyes. These dyes show distinct absorption properties, indicating their potential in material science applications (Tanaka et al., 1991).
- The crystal structure of similar thiazole compounds, such as 2-bromo-4-phenyl-1,3-thiazole, has been studied for its potential in material science, emphasizing intermolecular interactions and packing properties (Bunev et al., 2014).
Safety And Hazards
The safety information for 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propriétés
IUPAC Name |
2-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NS/c11-9-15-8(5-16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNCKZXQPZPKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677302 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
887625-72-1 | |
| Record name | 2-Bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1394161.png)
![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)
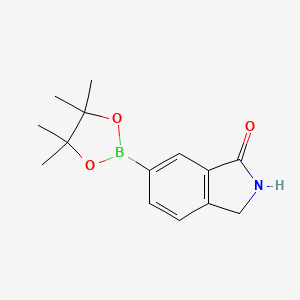
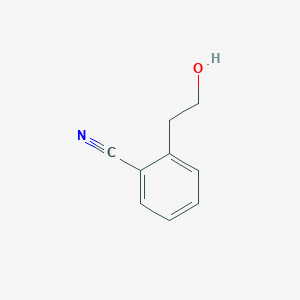
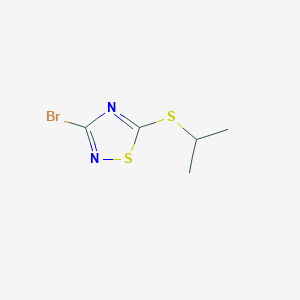
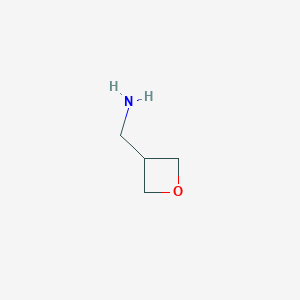
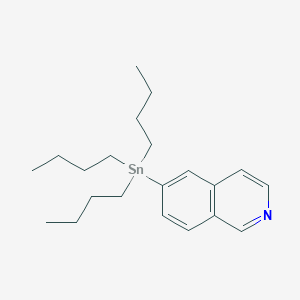
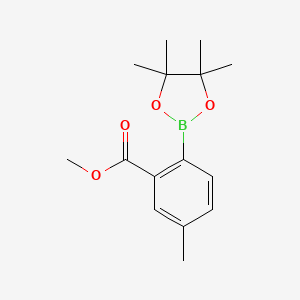
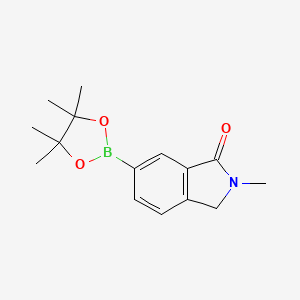
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
